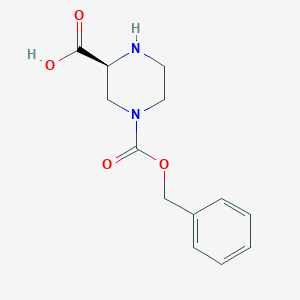

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-Piperazine-2-carboxylic acid”, also known as S-PCA, is a chiral intermediate used in the production of pharmaceuticals and agrochemicals . It appears as a white to pale yellowish powder .

Synthesis Analysis

A semipurified aminopeptidase from Aspergillus oryzae (LAP2) has been applied for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .Molecular Structure Analysis

The CAS number for (S)-Piperazine-2-carboxylic acid is 147650-70-2 .Chemical Reactions Analysis

The biocatalytic transformations can usually be carried out in pure water . The immobilized catalyst showed 48–67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity .Physical And Chemical Properties Analysis

(S)-Piperazine-2-carboxylic acid has an assay of 99.0% Min and an optical purity of 99.0% e.e. Min .Wissenschaftliche Forschungsanwendungen

Development and Therapeutic Applications

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid and its derivatives have been extensively studied for their therapeutic applications. A pivotal study highlights the development of Macozinone, a piperazine-benzothiazinone derivative, currently in Phase 1/2 clinical studies for the treatment of tuberculosis (TB). This compound, through its action on the decaprenylphosphoryl ribose oxidase DprE1, is involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis, showing promise towards more efficient TB drug regimens (Makarov & Mikušová, 2020).

Furthermore, the broad therapeutic potential of piperazine derivatives is encapsulated in a comprehensive patent review covering the period from 2010 onwards. This review outlines the diverse medicinal uses of piperazine compounds, ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, to anti-inflammatory and imaging agents. The versatility of the piperazine nucleus, upon slight modification, significantly impacts the medicinal potential of the resultant molecules, demonstrating the scaffold's flexibility in drug design (Rathi et al., 2016).

Antimicrobial and Anticancer Potential

Another study underscores the antimicrobial and anticancer potential of benzosuberone derivatives, which include piperazine rings. These compounds are identified as lead compounds for developing novel medications, with the review summarizing findings on synthesis and biological assessment. Notably, the antimicrobial potential of compounds containing this skeleton with piperazine rings compares favorably against commercial antibiotics like Norfloxacin (Bukhari, 2022).

Moreover, the anti-mycobacterial activity of piperazine and its analogues has been documented, with several potent molecules containing piperazine as an essential subunit reported against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the significant anti-mycobacterial potential of piperazine-based molecules, providing insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Biological and Pharmacological Attributes

The review on "Exploring Biological Potentials of Piperazines" emphasizes the wide range of activities found in piperazine-containing compounds, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. It highlights the high efficacy, better potency, and lesser toxicity of the modifications in the moiety of the piperazine ring, suggesting piperazine derivatives as a significant template for evaluating new anti-inflammatory agents and antioxidants (Verma & Kumar, 2017).

Zukünftige Richtungen

The use of enzymes to produce chemicals offers numerous advantages over traditional organic chemistry . The immobilized enzyme was also integrated into continuous flow mode, which led to a significant increase in productivity and allowed continuous operation for more than 24 hours without affecting the reaction yield .

Eigenschaften

IUPAC Name |

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363828 |

Source

|

| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid | |

CAS RN |

138812-69-8 |

Source

|

| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)